

# A Comprehensive Spectroscopic Analysis of 2-(4-tert-butylphenyl)ethanol

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## Compound of Interest

Compound Name: 2-(4-tert-Butylphenyl)ethanol

Cat. No.: B1581585

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This technical guide provides an in-depth analysis of the spectroscopic data for **2-(4-tert-butylphenyl)ethanol**, a key intermediate in various organic syntheses. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

## Chemical Structure and Properties

- IUPAC Name: **2-(4-tert-butylphenyl)ethanol**
- Molecular Formula:  $C_{12}H_{18}O$  [\[1\]](#)
- Molecular Weight: 178.27 g/mol [\[1\]](#)
- CAS Number: 5406-86-0 [\[1\]](#)

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-(4-tert-butylphenyl)ethanol**.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~ 7.3	d	2H	Ar-H (ortho to ethyl group)
~ 7.1	d	2H	Ar-H (meta to ethyl group)
~ 3.8	t	2H	-CH <sub>2</sub> -OH
~ 2.8	t	2H	Ar-CH <sub>2</sub> -
~ 1.5	s (broad)	1H	-OH
1.3	s	9H	-C(CH <sub>3</sub> ) <sub>3</sub>

Predicted data based on typical chemical shifts for similar structural motifs.

Chemical Shift ( $\delta$ ) ppm	Assignment
~ 149	C-C(CH <sub>3</sub> ) <sub>3</sub>
~ 135	Ar-C-CH <sub>2</sub>
~ 128	Ar-CH (ortho to ethyl group)
~ 125	Ar-CH (meta to ethyl group)
~ 63	-CH <sub>2</sub> -OH
~ 39	Ar-CH <sub>2</sub> -
~ 34	-C(CH <sub>3</sub> ) <sub>3</sub>
~ 31	-C(CH <sub>3</sub> ) <sub>3</sub>

Predicted data based on typical chemical shifts for similar structural motifs.[\[2\]](#)[\[3\]](#)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 3350	Strong, Broad	O-H stretch (alcohol)
~ 3050 - 2850	Medium-Strong	C-H stretch (aromatic and aliphatic)
~ 1610, 1510	Medium	C=C stretch (aromatic ring)
~ 1050	Strong	C-O stretch (primary alcohol)
~ 830	Strong	p-disubstituted benzene C-H bend

Data corresponds to typical values for the respective functional groups.

m/z	Relative Intensity	Assignment
178	Moderate	[M] <sup>+</sup> (Molecular ion)
163	High	[M - CH <sub>3</sub> ] <sup>+</sup>
147	Moderate	[M - CH <sub>2</sub> OH] <sup>+</sup>
133	Moderate	[M - C <sub>2</sub> H <sub>4</sub> OH] <sup>+</sup>
117	High	[M - C(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup>
91	Moderate	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
57	High	[C(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup>

Predicted fragmentation pattern based on the structure of the molecule.[\[4\]](#)[\[5\]](#)

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Sample Preparation:

- Approximately 5-25 mg of **2-(4-tert-butylphenyl)ethanol** is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a clean, dry vial.[\[6\]](#)

- A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing ( $\delta = 0.00$  ppm).
- The solution is then filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[7]
- The NMR tube is capped and the outside is cleaned with a lint-free tissue before insertion into the spectrometer.[6]

#### Data Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 300 or 500 MHz) is used.[8][9]
- $^1\text{H}$  NMR: The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is performed. The number of scans can vary depending on the sample concentration, but typically 8 to 16 scans are sufficient.
- $^{13}\text{C}$  NMR: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon. Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans (e.g., 128 or more) and a longer acquisition time are generally required.

#### Sample Preparation (Attenuated Total Reflectance - ATR):

- A small drop of liquid **2-(4-tert-butylphenyl)ethanol** is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
- The anvil is lowered to press the sample against the crystal, ensuring good contact.

#### Data Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Procedure: A background spectrum of the clean ATR crystal is first collected. The sample is then placed on the crystal, and the sample spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers. The final spectrum is typically an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

#### Sample Preparation and Introduction:

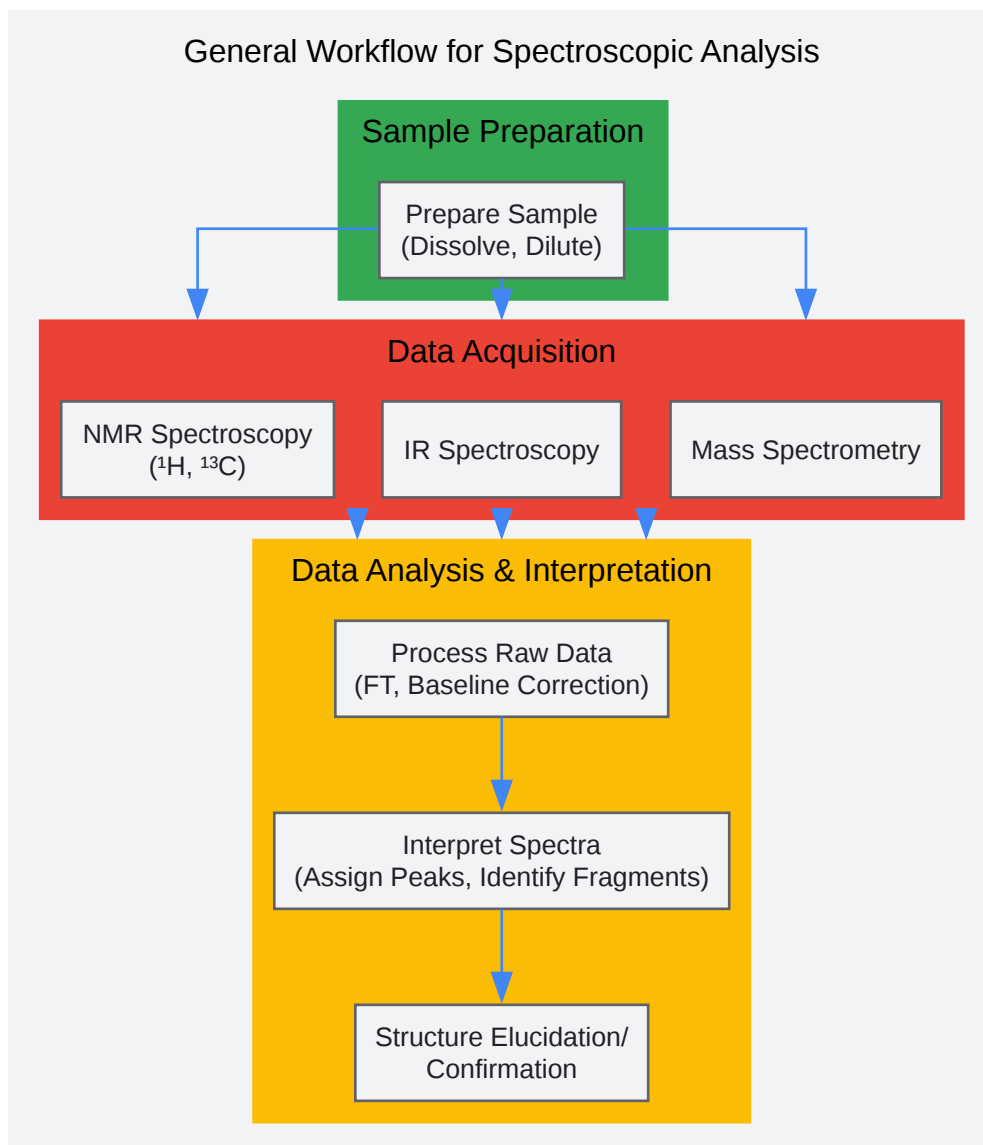
- A dilute solution of **2-(4-tert-butylphenyl)ethanol** is prepared in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- The sample is introduced into the mass spectrometer, often via a direct infusion pump or through a gas chromatograph (GC-MS) for separation from any impurities.

#### Data Acquisition:

- Instrument: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, is used.
- Ionization: Electron Ionization (EI) is a common method for this type of molecule. In EI, high-energy electrons bombard the sample molecules, causing them to ionize and fragment.
- Analysis: The resulting ions are separated based on their mass-to-charge ( $m/z$ ) ratio by the mass analyzer. The detector records the abundance of each ion, generating the mass spectrum.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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### Workflow for Spectroscopic Analysis

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## References

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